molecular formula C10H14ClNO2 B3103438 [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride CAS No. 1439900-28-3

[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride

Cat. No.: B3103438
CAS No.: 1439900-28-3
M. Wt: 215.67
InChI Key: PWKDVIDGNBVVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride” is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of methanamine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H13NO2/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-4,10H,5-7,11H2 . This indicates that the molecule consists of a phenyl group attached to a methanamine group via an oxetane ring .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 179.22 . The compound should be stored in a refrigerator .

Scientific Research Applications

Enhanced Cellular Uptake and Photocytotoxicity

Iron(III) complexes with various ligands have been synthesized to explore their photocytotoxic properties under red light, demonstrating potential applications in cancer treatment through apoptosis and reactive oxygen species generation (Basu et al., 2014).

Catalytic Efficiency in Transfer Hydrogenation

Quinazoline-based ruthenium(II) complexes have been studied for their efficiency in catalyzing the transfer hydrogenation of acetophenone derivatives, showing high conversions and turnover frequency, indicating potential utility in synthetic organic chemistry (Karabuğa et al., 2015).

Antiosteoclast Activity

A family of boronates has been synthesized, showing moderate to high antiosteoclast and osteoblast activity, suggesting potential applications in treating bone-related diseases (Reddy et al., 2012).

Pincer Palladacycles for Catalysis

The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles and their evaluation in catalytic applications demonstrate the utility of such compounds in organic transformations and synthesis (Roffe et al., 2016).

Serotonin Receptor-Biased Agonists

Research on aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine for serotonin 5-HT1A receptor-biased agonism has highlighted their potential as novel antidepressant drug candidates, emphasizing the significance of such compounds in developing therapeutic agents (Sniecikowska et al., 2019).

Safety and Hazards

“[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride” is classified as dangerous, with hazard statements including H314 (causes severe skin burns and eye damage), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

[4-(oxetan-3-yloxy)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10;/h1-4,10H,5-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKDVIDGNBVVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.